GPR43 Agonist Potency: 2-Fluoro-4-methoxy vs. 4-Methoxybenzenesulfonamide
In the pyrrolo[3,2-d]pyrimidine scaffold series disclosed in US Patent 10,059,713 (Takeda Pharmaceutical), the 7-(2-fluoro-4-methoxybenzenesulfonyl) derivative (Example 233) exhibited an EC₅₀ of 3 nM for human GPR43 (FFA2) agonist/PAM activity, compared to an EC₅₀ of 9 nM for the corresponding 7-(4-methoxybenzenesulfonyl) analog (Example 73), both measured by intracellular Ca²⁺ flux assay [1][2]. This represents a 3-fold potency gain conferred specifically by the ortho-fluoro substituent in the context of a 4-methoxybenzenesulfonyl group [2].
| Evidence Dimension | GPR43 (FFA2) agonist/potentiator activity – EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 3 nM (7-(2-fluoro-4-methoxybenzenesulfonyl)-2-methyl-4-[(2S)-2-methylmorpholin-4-yl]-5H-pyrrolo[3,2-d]pyrimidin-6-amine; US10059713 Example 233) |
| Comparator Or Baseline | EC₅₀ = 9 nM (4-cyclopentyl-7-(4-methoxybenzenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidin-6-amine; US10059713 Example 73) |
| Quantified Difference | 3-fold lower EC₅₀ (higher potency) for the 2-fluoro-4-methoxybenzenesulfonyl derivative |
| Conditions | Intracellular Ca²⁺ flux assay in cells expressing human GPR43; agonist/PAM mode |
Why This Matters
For medicinal chemistry programs targeting GPR43/FFA2 (inflammation, metabolic disease), the 2-fluoro-4-methoxybenzenesulfonyl chloride provides a direct path to a 3-fold more potent lead series compared to the 4-methoxy-only analog, shortening optimization cycles.
- [1] BindingDB. BDBM271112: 7-(2-fluoro-4-methoxybenzenesulfonyl)-2-methyl-4-[(2S)-2-methylmorpholin-4-yl]-5H-pyrrolo[3,2-d]pyrimidin-6-amine. EC₅₀ = 3 nM (GPR43). US10059713, Example 233. View Source
- [2] BindingDB. BDBM270956: 4-cyclopentyl-7-(4-methoxybenzenesulfonyl)-5H-pyrrolo[3,2-d]pyrimidin-6-amine. EC₅₀ = 9 nM (GPR43). US10059713, Example 73. View Source
